9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-
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Overview
Description
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- is a derivative of anthraquinone, an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized using chromium (VI) as the oxidant to produce anthraquinone.
Friedel-Crafts Reaction: Benzene and phthalic anhydride react in the presence of aluminum chloride (AlCl3) to form o-benzoylbenzoic acid, which is then cyclized to anthraquinone.
Diels-Alder Reaction: Naphthoquinone and butadiene undergo a Diels-Alder reaction followed by oxidative dehydrogenation to yield anthraquinone.
Industrial Production Methods
Commercial production of anthraquinone derivatives involves large-scale oxidation of anthracene, Friedel-Crafts technology, and Diels-Alder chemistry .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Anthraquinone can be oxidized to form various quinones.
Reduction: Reduction with copper yields anthrone.
Substitution: Sulfonation with sulfuric acid produces anthraquinone-1-sulfonic acid, which can further react to form chlorinated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) compounds.
Reducing Agents: Copper.
Sulfonating Agents: Sulfuric acid.
Major Products
Anthrone: Formed by reduction.
Chlorinated Derivatives: Formed by sulfonation and subsequent reactions.
Scientific Research Applications
9,10-Anthracenedione derivatives have significant applications in various fields:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione derivatives involves:
Reduction to Dihydroxyanthracene: This compound can react with lignin, degrading it and making it more water-soluble.
Enzyme Inhibition: Some derivatives inhibit enzymes like topoisomerase I, which is a target for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, used widely in dyes and as a digester additive in papermaking.
Anthrone: A reduced form of anthraquinone, used in organic synthesis.
Chlorinated Anthraquinones: Formed by sulfonation and chlorination, used in various industrial applications.
Properties
CAS No. |
87393-66-6 |
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Molecular Formula |
C20H17BrO5 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H17BrO5/c1-10(22)12(5-6-21)7-11-8-14-18(16(24)9-11)20(26)17-13(19(14)25)3-2-4-15(17)23/h2-4,8-9,12,23-24H,5-7H2,1H3 |
InChI Key |
QXVYLTKRRFYQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCBr)CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
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